Cas no 107922-87-2 ((2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine)

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic amine derivative featuring both a chloro-substituted benzyl group and a morpholine-propyl moiety. This compound is of interest in medicinal and organic chemistry due to its structural versatility, serving as a potential intermediate in the synthesis of pharmacologically active molecules. The chloro-benzyl group enhances electrophilic reactivity, while the morpholine-propyl chain contributes to solubility and hydrogen-bonding capabilities. Its balanced lipophilicity and polar functionality make it suitable for further derivatization in drug discovery and material science applications. The compound’s stability under standard conditions and well-defined reactivity profile further support its utility in research and industrial settings.
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine structure
107922-87-2 structure
Product Name:(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
CAS No:107922-87-2
MF:C14H21ClN2O
MW:268.782342672348
CID:205217
PubChem ID:2990725
Update Time:2025-05-20

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chlorobenzyl)-3-morpholinopropan-1-amine
    • (2-CHLORO-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE
    • 4-Morpholinepropanamine,N-[(2-chlorophenyl)methyl]-
    • (2-Chlor-benzyl)-(3-morpholino-propyl)-amin
    • (2-chloro-benzyl)-(3-morpholino-propyl)-amine
    • [(2-chlorophenyl)methyl][3-(morpholin-4-yl)propyl]amine
    • AC1MGRWI
    • AC1Q3HRA
    • ACMC-1CA93
    • CTK4A5773
    • N-(2-CHLOROBENZYL)-3-MORPHOLIN-4-YLPROPAN-1-AMINE
    • N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
    • 6027597
    • ZERENEX E
    • ZERENEX E/6027597
    • 107922-87-2
    • DTXSID40388137
    • AKOS000284942
    • SR-01000370470-1
    • AN-465/42535714
    • SR-01000370470
    • N-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine
    • (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
    • MDL: MFCD01475411
    • Inchi: 1S/C14H21ClN2O/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17/h1-2,4-5,16H,3,6-12H2
    • InChI Key: OVLMQCGLZDACDD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNCCCN1CCOCC1

Computed Properties

  • Exact Mass: 268.13443
  • Monoisotopic Mass: 268.134
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • Boiling Point: 385°C at 760 mmHg
  • Flash Point: 186.6°C
  • PSA: 24.5
  • LogP: 2.48070

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine Security Information

  • Hazardous Material Identification: Xi
  • Safety Term:Hazard Codes Xi
  • HazardClass:IRRITANT

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine Pricemore >>

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Additional information on (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Introduction to (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS No. 107922-87-2)

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, commonly referred to by its CAS number 107922-87-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of morpholine, a heterocyclic amine, and features a chlorobenzyl group attached to its structure. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The molecular structure of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine consists of a benzene ring substituted with a chlorine atom at the para position. This chlorobenzyl group is connected via an amine linkage to a morpholine ring, which is further substituted with a propyl chain. The presence of both aromatic and heterocyclic components in this molecule contributes to its unique chemical properties, including its reactivity, solubility, and stability under various conditions.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of new antibiotics and anticancer agents. The morpholine ring, known for its ability to form hydrogen bonds, plays a crucial role in enhancing the bioavailability and pharmacokinetic properties of drugs derived from this compound.

In terms of synthesis, (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 2-chlorobenzaldehyde with morpholine derivatives under specific conditions to form the desired amine product. The optimization of these reaction conditions has been a focus of recent research efforts, with the aim of improving yield and purity.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its stability under thermal and oxidative conditions has been tested extensively, making it suitable for use in various industrial and laboratory settings.

From an application standpoint, (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine has found utility in the synthesis of advanced materials, including polymers and surfactants. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis. Additionally, its role in medicinal chemistry cannot be overstated, as it serves as a key component in the design of novel therapeutic agents.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. By employing techniques such as molecular docking and quantum mechanics calculations, researchers have been able to predict its binding affinities to various biological targets. These insights have paved the way for more targeted drug discovery efforts involving this compound.

In conclusion, (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS No. 107922-87-2) is a multifaceted chemical entity with diverse applications across multiple disciplines. Its unique structure, coupled with its favorable chemical properties, positions it as an important tool in both academic research and industrial development. As ongoing research continues to uncover new possibilities for this compound, its significance in the chemical sciences is likely to grow further.

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